![molecular formula C13H18FN B1478456 3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine CAS No. 2098096-43-4](/img/structure/B1478456.png)
3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine
Overview
Description
3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine (abbreviated as 3-EFP-4-FMP) is a synthetic organic compound belonging to the pyrrolidine family. It is a colorless liquid with a faint, sweet odor and a boiling point of 148 °C. It is soluble in water, ethanol, and other organic solvents. In the pharmaceutical and chemical industries, 3-EFP-4-FMP is used as a starting material in the synthesis of other active pharmaceutical ingredients. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of other organic compounds.
Scientific Research Applications
Synthesis and Characterization
- Synthetic Approaches and Molecular Structures : Research has led to the synthesis of various compounds featuring pyrrolidine or related structures, highlighting methodologies like multicomponent reactions, hydride transfer, and electrophilic fluorination. These studies provide insights into the chemical reactivity and structural elucidation of these compounds through techniques like X-ray diffraction, NMR, and FT-IR spectroscopy. For example, Sharma et al. (2013) detailed the synthesis and crystal structure of a complex spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative, revealing interactions such as π-π interactions and hydrogen bonding patterns (Sharma et al., 2013).
Applications in Sensing and Material Science
- Fluorescent Sensors : Some compounds exhibit properties useful in the development of fluorescent sensors. For instance, Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate, demonstrating its application as a selective chemosensor for Al(3+) ions based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Electrophilic Properties and Reactivity
- Reactivity and Stability Studies : Research on related fluorophenyl compounds has explored their reactivity, stability, and potential in various chemical reactions. For example, the synthesis and evaluation of fluorinated pyridines for their role as 19F NMR pH indicators have been reported, demonstrating the utility of such compounds in analytical chemistry (Amrollahi, 2014).
Novel Organocatalysts
- Organocatalysis : The study by Sparr et al. (2009) discusses the application of a fluorinated pyrrolidine derivative as a secondary amine organocatalyst, indicating the influence of fluorine on the conformation and catalytic activity of iminium intermediates (Sparr et al., 2009).
properties
IUPAC Name |
3-(4-ethylphenyl)-4-(fluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-2-10-3-5-11(6-4-10)13-9-15-8-12(13)7-14/h3-6,12-13,15H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYFQIXUTRUHIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCC2CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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